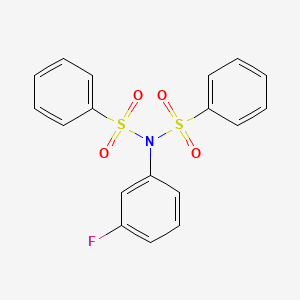![molecular formula C10H12ClN5O B13371596 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol CAS No. 1459280-13-7](/img/structure/B13371596.png)
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a 4-chlorobenzylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol typically involves the reaction of 4-chlorobenzylamine with a tetrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetaldehyde or 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetic acid.
Reduction: Conversion to 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanolamine.
Substitution: Formation of 2-{5-[(4-azidobenzyl)amino]-2H-tetrazol-2-yl}ethanol or 2-{5-[(4-mercaptobenzyl)amino]-2H-tetrazol-2-yl}ethanol.
Scientific Research Applications
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-chlorophenyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-bromobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-methylbenzyl)amino]-2H-tetrazol-2-yl}ethanol
Uniqueness
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1459280-13-7 |
|---|---|
Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.69 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenyl)methylamino]tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-15-16(14-10)5-6-17/h1-4,17H,5-7H2,(H,12,14) |
InChI Key |
XSNTUNOUBUGDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NN(N=N2)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)

![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)

![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
